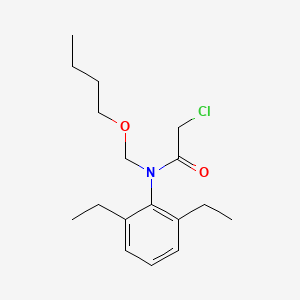
Butachlor
Cat. No. B1668075
Key on ui cas rn:
23184-66-9
M. Wt: 311.8 g/mol
InChI Key: HKPHPIREJKHECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09328121B1
Procedure details


acetochlor, alachlor, butachlor, dimethenamid, propachlor, metazachlor, metolachlor, pretilachlor, thenylchlor, and pethoxamid.









Identifiers


|
REACTION_CXSMILES
|
CC[C:3]1[CH:4]=[CH:5][CH:6]=[C:7](C)[C:8]=1[N:9]([C:14]([CH2:16][Cl:17])=[O:15])COCC.CCC1C=CC=C(CC)C=1N(C(CCl)=O)COC.CCCCOCN(C(CCl)=O)C1C(CC)=CC=CC=1CC.CC1C(N(C(CCl)=O)C(COC)C)=C(C)SC=1.CC(N(C(CCl)=O)C1C=CC=CC=1)C.CC1C=CC=C(C)C=1N(C(CCl)=O)CN1N=CC=C1.CCC1C(N(C(CCl)=O)C(COC)C)=C(C)C=CC=1.CCCOCCN(C(CCl)=O)C1C(CC)=CC=CC=1CC.CC1C=CC=C(C)C=1N(C(CCl)=O)CC1SC=CC=1OC.CCOCCN(C(C1C=CC=CC=1)=C(C)C)C(CCl)=O>>[Cl:17][CH2:16][C:14]([NH:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC=1C=CC=C(C1N(COCC)C(=O)CCl)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCCN(C(=O)CCl)C(=C(C)C)C=1C=CC=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC=1C=CC=C(C1N(COC)C(=O)CCl)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCOCN(C=1C(=CC=CC1CC)CC)C(=O)CCl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)N(C=1C=CC=CC1)C(=O)CCl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC=C(C1N(CN2C=CC=N2)C(=O)CCl)C
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCOCCN(C=1C(=CC=CC1CC)CC)C(=O)CCl
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC(=O)NC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

